An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine
An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine. Intended for researchers, chemists, and drug development professionals, this document outlines a systematic workflow leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each analytical step is detailed with both theoretical justifications and practical, field-tested protocols. The causality behind experimental choices is emphasized, ensuring a self-validating and logical progression of analysis. By integrating data from orthogonal techniques, this guide establishes a robust and definitive method for structural confirmation, a critical step in chemical synthesis and pharmaceutical development.
Introduction and Strategic Overview
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The 2-aminobenzoxazole motif, in particular, is a versatile building block, valued for its role in developing compounds with a wide spectrum of biological activities.[3][4][5] The precise determination of the substitution pattern on this heterocyclic system is paramount, as minor positional changes of functional groups can drastically alter a molecule's biological and physical properties.
This guide focuses on the specific molecule 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine (Figure 1). Our objective is to present a first-principles approach to confirming this structure as if it were a newly synthesized compound. We will systematically acquire and interpret data from multiple spectroscopic techniques to build an unassailable structural argument.
The elucidation strategy follows a logical progression, beginning with the determination of the molecular formula and proceeding through the identification of functional groups, and culminating in the precise mapping of the atomic framework and connectivity.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
2.1. Rationale
Before any structural fragments can be assembled, the elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process.[6] Unlike low-resolution MS, HRMS instruments (e.g., Q-TOF, Orbitrap, FT-ICR) provide mass measurements with high accuracy, typically to four or more decimal places (sub-5 ppm error).[7][8][9] This precision allows for the differentiation of isobaric species—compounds with the same nominal mass but different elemental formulas.[6] For our target molecule, C₈H₈BrN₃O₂, the presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that serves as a powerful validation checkpoint.
2.2. Predicted Data
For the target molecule C₈H₈BrN₃O₂, we predict the following data in positive-ion electrospray ionization (ESI+) mode.
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (with ⁷⁹Br) | 257.9873 |
| [M+H]⁺ (with ⁸¹Br) | 259.9852 |
2.3. Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and water.[3][4]
-
Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer such as a Q-TOF or Orbitrap.[10][11]
-
Chromatography: Inject the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Mass Spectrometry: Acquire data in positive ESI mode over a mass range of m/z 80–1000.[3][4] Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Extract the high-resolution mass for the parent ion. Utilize the instrument's software to calculate the elemental composition, constraining the search to C, H, N, O, and Br. Verify the characteristic 1:1 isotopic pattern for the bromine-containing ion.
FTIR Spectroscopy: Functional Group Identification
3.1. Rationale
FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. By measuring the absorption of infrared radiation, we can identify characteristic vibrational frequencies corresponding to specific chemical bonds. For 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine, we expect to observe stretches for the amine N-H bonds, aromatic C=C and C-H bonds, the C=N imine bond of the oxazole ring, and the C-O ether bonds.
3.2. Predicted Data
Based on known data for 2-aminobenzoxazole and related structures, the following key absorption bands are anticipated.[12][13]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3400-3300 | N-H Stretch | Symmetric and asymmetric stretching of the primary amine (-NH₂) |
| ~3050 | Aromatic C-H Stretch | C-H stretching on the benzene ring |
| ~2950, ~2850 | Aliphatic C-H Stretch | C-H stretching of the methoxy (-OCH₃) group |
| ~1640 | C=N Stretch | Imine stretch characteristic of the oxazole ring system[12][13] |
| 1600-1450 | Aromatic C=C Stretch | Ring stretching vibrations of the benzene ring[12][13] |
| 1250-1200 | Aryl-O Stretch (Asymmetric) | Asymmetric C-O-C stretch of the aryl ether (methoxy) |
| 1100-1000 | Aryl-O Stretch (Symmetric) | Symmetric C-O-C stretch of the aryl ether |
3.3. Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Intimately grind 1-2 mg of the dry, purified sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[12]
-
Pellet Formation: Transfer the ground mixture to a hydraulic press and apply pressure to form a thin, transparent pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and identify the key absorption bands corresponding to the predicted functional groups.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[1][14] Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can establish the complete carbon-hydrogen framework and the connectivity between atoms.
4.1. Rationale and Predicted Spectra
-
¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and multiplicity (splitting pattern) reveals adjacent protons. For our target, we expect two aromatic protons, a methoxy singlet, and a broad amine singlet.
-
¹³C NMR: This experiment identifies all unique carbon environments. We expect 8 distinct carbon signals corresponding to the 8 carbon atoms in the structure.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically over 2-3 bonds. It will be critical to show the relationship between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing the molecular puzzle together, connecting the methoxy group to the aromatic ring and confirming the positions of all substituents on the benzoxazole core.
-
4.2. Predicted NMR Data (in DMSO-d₆)
The following tables summarize the predicted chemical shifts and correlations. Chemical shifts for the benzoxazole core are estimated based on published data for similar substituted systems.[4][12]
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| 2 | - | ~163.0 | C=N carbon, highly deshielded.[4][12] |
| 3a | - | ~144.0 | Aromatic quaternary carbon adjacent to oxygen. |
| 4 | - | ~148.0 | Aromatic quaternary carbon bearing the methoxy group. |
| 5 | ~6.8 (d, J≈8.5 Hz), 1H | ~110.0 | Aromatic CH ortho to the methoxy group and meta to the bromine. |
| 6 | ~7.2 (d, J≈8.5 Hz), 1H | ~125.0 | Aromatic CH meta to the methoxy group and ortho to the bromine. |
| 7 | - | ~105.0 | Aromatic quaternary carbon bearing the bromine atom. |
| 7a | - | ~140.0 | Aromatic quaternary carbon adjacent to nitrogen. |
| -NH₂ | ~7.5 (s, broad), 2H | - | Exchangeable protons of the primary amine.[4][12] |
| -OCH₃ | ~3.9 (s), 3H | ~56.0 | Methoxy group protons and carbon. |
4.3. Key 2D NMR Correlations for Structural Confirmation
The HMBC experiment is decisive. The following long-range correlations would confirm the proposed substitution pattern.
4.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12] The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and avoids exchange of the -NH₂ protons, allowing for their observation.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[10][11][12]
-
1D Spectra Acquisition:
-
2D Spectra Acquisition:
-
Acquire a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
Acquire a standard gradient-selected HSQC (gHSQC) experiment to assign protonated carbons.
-
Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimized for a J-coupling of ~8 Hz, to observe long-range correlations.
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C). Systematically assign all peaks and cross-peaks to confirm the proposed structure.
Data Synthesis and Conclusion
The definitive structural proof for 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is achieved by the congruent validation of data from all three analytical techniques.
-
HRMS confirms the elemental formula C₈H₈BrN₃O₂ by providing an exact mass for the [M+H]⁺ ion within 5 ppm of the theoretical value and showing the characteristic 1:1 isotopic signature of bromine.
-
FTIR confirms the presence of the required functional groups: a primary amine (N-H stretch), an aromatic system (C=C and C-H stretches), a methoxy group (aliphatic C-H and C-O stretches), and the benzoxazole core (C=N stretch).
-
NMR provides the final, unambiguous proof of connectivity. The ¹H NMR shows two aromatic protons with ortho coupling, a methoxy singlet, and an amine singlet, consistent with the substitution pattern. The ¹³C NMR confirms the presence of 8 unique carbons. Crucially, 2D NMR experiments, particularly HMBC, connect these pieces: a correlation from the methoxy protons to C-4, correlations from H-5 and H-6 to the appropriate quaternary carbons (C-4, C-7, C-7a), and a correlation from the amine protons to C-2 and C-7a, solidifies the assignment of all substituents to their respective positions.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative confirmation of the molecular structure, a foundational requirement for any further research or development activities.
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